2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
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Overview
Description
2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C14H11FNO5S It is a derivative of benzoic acid, featuring a fluorine atom, a methoxyphenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfamoyl group.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonic acids.
Reduction: Reduction of the sulfamoyl group to an amine.
Substitution: Halogen exchange reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-methylphenyl)sulfamoyl]benzoic Acid
- 2-fluoro-5-[(4-chlorophenyl)sulfamoyl]benzoic Acid
- 2-fluoro-5-[(4-nitrophenyl)sulfamoyl]benzoic Acid
Uniqueness
2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Properties
IUPAC Name |
2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZKKDDKQOTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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